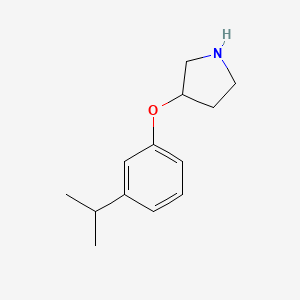

3-(3-Isopropylphenoxy)pyrrolidine

Description

3-(3-Isopropylphenoxy)pyrrolidine is a pyrrolidine derivative featuring a phenoxy substituent at the 3-position of the pyrrolidine ring, with an isopropyl group at the 3-position of the aromatic ring. Pyrrolidine-based compounds are widely studied in medicinal chemistry due to their conformational rigidity and ability to act as bioisosteres for peptide bonds or other heterocycles.

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

3-(3-propan-2-ylphenoxy)pyrrolidine |

InChI |

InChI=1S/C13H19NO/c1-10(2)11-4-3-5-12(8-11)15-13-6-7-14-9-13/h3-5,8,10,13-14H,6-7,9H2,1-2H3 |

InChI Key |

LRMYVDREWOKEKH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)OC2CCNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Isopropylphenoxy)pyrrolidine typically involves the reaction of 3-isopropylphenol with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of pyrrolidine to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of 3-(3-Isopropylphenoxy)pyrrolidine may involve continuous flow reactors to optimize reaction conditions and scale up the production. Catalysts and solvents are carefully selected to enhance the reaction rate and product yield. The final product is purified using techniques such as distillation or crystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Isopropylphenoxy)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles such as halides or amines replace the isopropyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

3-(3-Isopropylphenoxy)pyrrolidine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein binding due to its unique structure.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Isopropylphenoxy)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Phenoxy-Pyrrolidine Derivatives with Varied Aromatic Substituents

- 3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride (CAS: 817187-08-9): This analog replaces the isopropyl group with chlorine atoms at the 2- and 3-positions of the phenoxy ring. Chlorine’s electron-withdrawing nature increases the compound’s polarity and may enhance binding to hydrophobic pockets in enzymes like MAO-B.

- This compound is reported as a crystalline solid with irritant properties, indicating differences in toxicity compared to the isopropyl variant .

- 1-(3-(4-(tert-Butyl)phenoxy)propyl)pyrrolidine: A propyl linker separates the pyrrolidine and phenoxy groups. This derivative exhibits potent MAO-B inhibition (IC₅₀ = 2.7 nM), outperforming clinical references like rasagiline. The extended linker may optimize spatial positioning for enzyme interaction .

Key Insight: The isopropyl group in 3-(3-Isopropylphenoxy)pyrrolidine balances lipophilicity and steric bulk, whereas electron-withdrawing groups (e.g., Cl, CF₃) or extended linkers modulate potency and pharmacokinetics.

Pyrrolidine Ring Modifications

- 3,3,4,4-Tetrafluoro-pyrrolidine derivatives: Fluorination increases electronegativity and metabolic resistance. In MAO-B inhibitors, fluorinated pyrrolidines (e.g., compound 29 in ) retain potency comparable to non-fluorinated analogs, suggesting minimal disruption to binding .

D-Proline-substituted analogs :

Replacing pyrrolidine with D-proline (compound 31) reduces potency by ~9-fold, highlighting the importance of stereochemistry and ring conformation .

Key Insight: The unmodified pyrrolidine ring in 3-(3-Isopropylphenoxy)pyrrolidine may offer optimal flexibility for target engagement, while fluorination or stereochemical changes can either preserve or diminish activity.

Ring Size Variations: Pyrrolidine vs. Azetidine

- 3-(3-Isopropylphenoxy)azetidine (CAS: 1219982-18-9): Azetidine’s smaller ring (4-membered vs. pyrrolidine’s 5-membered) reduces conformational flexibility. This compound is discontinued commercially, possibly due to synthetic challenges or inferior bioactivity compared to pyrrolidine analogs .

Key Insight : The 5-membered pyrrolidine ring likely provides better stability and binding affinity than azetidine derivatives.

Biological Activity

3-(3-Isopropylphenoxy)pyrrolidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and possible applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 3-(3-Isopropylphenoxy)pyrrolidine is CHNO, with a molecular weight of approximately 219.31 g/mol. The compound features a pyrrolidine ring substituted with a 3-isopropylphenoxy group, which is essential for its biological activity.

The biological activity of 3-(3-Isopropylphenoxy)pyrrolidine can be attributed to several mechanisms:

- Receptor Modulation : The compound interacts with specific receptors in the body, influencing various signaling pathways.

- Enzyme Inhibition : It may inhibit enzymes that are crucial for cellular functions, leading to altered physiological responses.

- Cytokine Regulation : The compound has shown potential in modulating cytokine levels, which play a significant role in inflammatory processes.

Anticancer Properties

Recent studies have indicated that 3-(3-Isopropylphenoxy)pyrrolidine exhibits anticancer effects. For instance, it has been tested against various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 12.5 | Induces apoptosis via caspase activation |

| HepG2 (Liver) | 9.8 | Inhibits VEGFR-2 and AKT signaling |

In these studies, the compound was found to induce apoptosis in MDA-MB-231 cells at concentrations as low as 1.0 μM, demonstrating its potential as an anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored in various models. It has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6. In an animal model of arthritis, administration of the compound resulted in:

- Reduced swelling : Significant decrease in joint swelling compared to control groups.

- Pain relief : Lowered pain scores indicating its efficacy as an anti-inflammatory agent.

Antimicrobial Effects

In vitro studies have demonstrated that 3-(3-Isopropylphenoxy)pyrrolidine possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential application in developing new antibiotics.

Case Studies

-

Anticancer Study :

A study conducted on MDA-MB-231 cells showed that treatment with 3-(3-Isopropylphenoxy)pyrrolidine at varying concentrations led to significant morphological changes indicative of apoptosis. The study highlighted the compound's ability to activate caspase pathways effectively. -

Inflammation Model :

In a controlled study involving rats with induced arthritis, the administration of the compound resulted in a marked reduction in inflammation and pain compared to untreated controls. This supports its potential therapeutic use in inflammatory diseases.

Pharmaceutical Development

Given its promising biological activities, 3-(3-Isopropylphenoxy)pyrrolidine is being investigated as a lead candidate for drug development targeting inflammatory and cancerous conditions. Its ability to modulate critical cellular pathways positions it as a valuable target for further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.